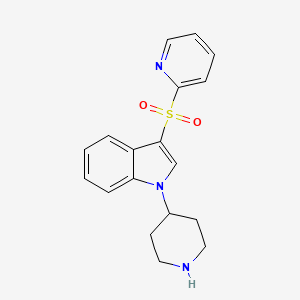
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a piperidine ring and a pyridine sulfonyl group attached to the indole core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- can be synthesized through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be attached through a sulfonylation reaction, where a pyridine sulfonyl chloride reacts with the indole-piperidine intermediate in the presence of a base.
Industrial Production Methods: Industrial production of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole, piperidine, or pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane and dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The piperidine and pyridine sulfonyl groups may interact with specific receptors or enzymes, modulating their activity.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes involved in key biological processes, leading to therapeutic effects.
Modulation of Signaling Pathways: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- can be compared with other similar compounds, such as:
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridylsulfonyl)-: Similar structure but with variations in the position of the sulfonyl group, affecting its reactivity and interactions.
1H-Indole, 1-(4-piperidinyl)-3-(2-thiazolylsulfonyl)-:
The uniqueness of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
651335-74-9 |
|---|---|
Molekularformel |
C18H19N3O2S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-piperidin-4-yl-3-pyridin-2-ylsulfonylindole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,18-7-3-4-10-20-18)17-13-21(14-8-11-19-12-9-14)16-6-2-1-5-15(16)17/h1-7,10,13-14,19H,8-9,11-12H2 |
InChI-Schlüssel |
QYYWSROAEDERRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)


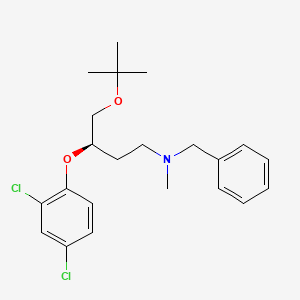
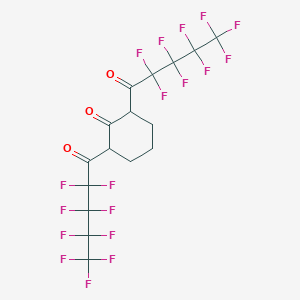
![Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane](/img/structure/B12531292.png)
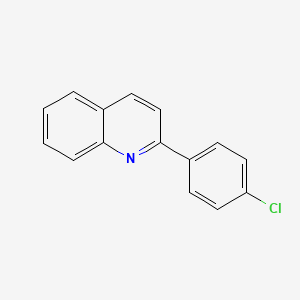
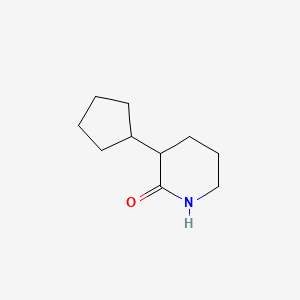
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
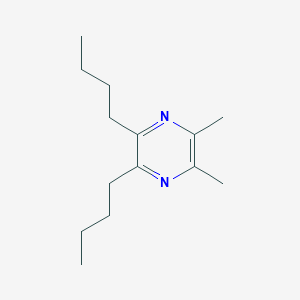

![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
